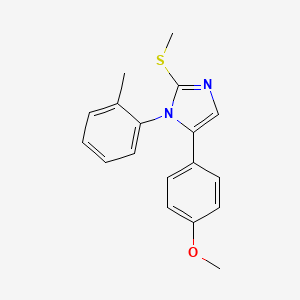

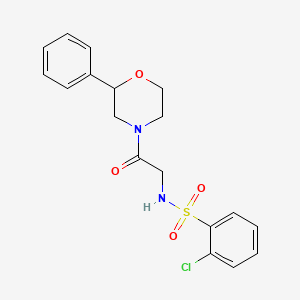

![molecular formula C15H21N3O B2859565 N-[Cyano-(2-methylphenyl)methyl]-2-(diethylamino)acetamide CAS No. 1385304-63-1](/img/structure/B2859565.png)

N-[Cyano-(2-methylphenyl)methyl]-2-(diethylamino)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-[Cyano-(2-methylphenyl)methyl]-2-(diethylamino)acetamide” is a chemical compound. It is also known as 2-Cyano-N-(2-methylphenyl)acetamide . The compound has a linear formula of C10H10N2O .

Synthesis Analysis

The synthesis of cyanoacetamides like “N-[Cyano-(2-methylphenyl)methyl]-2-(diethylamino)acetamide” can be carried out in several ways. One of the most versatile and economical methods involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis

The molecular structure of “N-[Cyano-(2-methylphenyl)methyl]-2-(diethylamino)acetamide” can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Chemical Reactions Analysis

“N-[Cyano-(2-methylphenyl)methyl]-2-(diethylamino)acetamide” can participate in various chemical reactions. For instance, the reaction of N-methyl and/or N-phenyl cyano acetamide with 2-arylmethylene indan-l-3dione in boiling benzene containing ammonium acetate gave the corresponding 1-methyl and 1-phenyl-pyridines derivatives .Physical And Chemical Properties Analysis

The molecular weight of “N-[Cyano-(2-methylphenyl)methyl]-2-(diethylamino)acetamide” is 149.1897 . More detailed physical and chemical properties are not available in the current resources.Applications De Recherche Scientifique

Metabolism of Chloroacetamide Herbicides

Research on chloroacetamide herbicides, such as acetochlor and metolachlor, has shown that these compounds undergo complex metabolic activation pathways leading to potentially carcinogenic products. Studies comparing the metabolism of these herbicides in rat and human liver microsomes have identified key metabolic intermediates and cytochrome P450 isoforms involved in their bioactivation, providing insight into their potential human health impacts (Coleman et al., 2000).

Chemoselective Acetylation in Drug Synthesis

In the synthesis of drug intermediates, such as N-(2-hydroxyphenyl)acetamide, chemoselective acetylation has been optimized using immobilized lipase, showcasing the role of enzymatic catalysis in enhancing reaction specificity and efficiency. This approach highlights the significance of selective acetylation methods in the development of pharmaceuticals (Magadum & Yadav, 2018).

Degradation of Acetochlor

The degradation pathway of acetochlor, a widely used herbicide, involves N-deethoxymethylation as a key step. Research on Rhodococcus sp. strain T3-1 has elucidated the enzymatic components responsible for this process, shedding light on potential bioremediation strategies for chloroacetamide herbicide contamination (Wang et al., 2015).

Synthesis and Antimicrobial Activity of Schiff Bases

The synthesis of Schiff bases from 2-amino-4-(4-acetamido phenyl)thiophene-3-carboxamide demonstrates the chemical versatility of acetamide derivatives in generating compounds with potential antimicrobial properties. This research contributes to the ongoing search for new antimicrobial agents amid growing concerns over drug resistance (Arora et al., 2012).

Propriétés

IUPAC Name |

N-[cyano-(2-methylphenyl)methyl]-2-(diethylamino)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O/c1-4-18(5-2)11-15(19)17-14(10-16)13-9-7-6-8-12(13)3/h6-9,14H,4-5,11H2,1-3H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZTSJSRMGRQVTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC(=O)NC(C#N)C1=CC=CC=C1C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[Cyano(2-methylphenyl)methyl]-2-(diethylamino)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

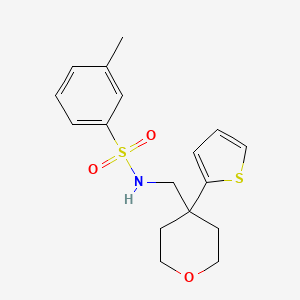

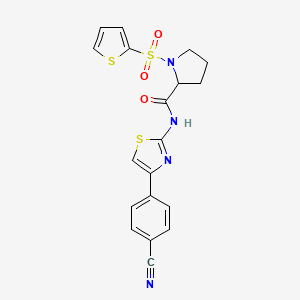

![3-(4-chlorobenzyl)-6-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2859483.png)

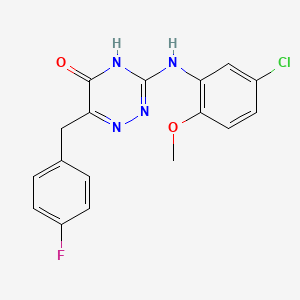

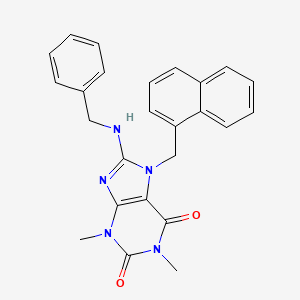

![N-(4-bromophenyl)-2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2859489.png)

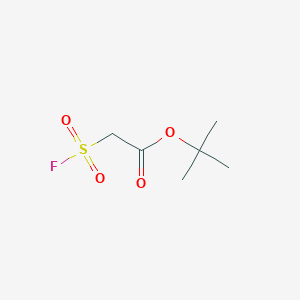

![3,5-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B2859491.png)

![1-[(2-methoxyphenyl)carbonyl]-1H-indole-3-carbonitrile](/img/structure/B2859494.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2859497.png)

![3-(1,3-Benzodioxol-5-ylmethyl)-2-[(3-fluorophenyl)methylsulfanyl]-6-morpholin-4-ylquinazolin-4-one](/img/structure/B2859499.png)

![(1R,2S,3R,6R,7S)-3-Bromotricyclo[5.2.1.02,6]dec-8-ene](/img/structure/B2859500.png)